Product packaging for Ethyl phenethyl ether(Cat. No.:CAS No. 1817-90-9)

Ethyl phenethyl ether

Cat. No.: B160851
CAS No.: 1817-90-9
M. Wt: 150.22 g/mol
InChI Key: YLQUZJVSFHZOBQ-UHFFFAOYSA-N
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Description

Overview of Research Significance and Contextual Relevance

Ethyl phenethyl ether, also known as (2-ethoxyethyl)benzene, is an organic compound with the chemical formula C₁₀H₁₄O. guidechem.com It is a colorless liquid characterized by a sweet, floral odor. guidechem.com This ether is noted for its high solubility in organic solvents and limited solubility in water. thegoodscentscompany.com Its primary significance in scientific research spans several fields, including organic synthesis, flavor and fragrance chemistry, and environmental science.

In chemical synthesis, this compound serves as a useful molecule and is involved in the development of ether synthesis methodologies. guidechem.com Research has explored its formation through various synthetic routes, contributing to the broader understanding of etherification reactions. One area of development focuses on shifting ether synthesis from organic solvents to more environmentally benign aqueous systems.

The compound is of particular interest in the field of food and beverage science, specifically in the study of wine aroma and flavor. This compound has been identified as a volatile organic compound in wines, produced during fermentation by yeasts such as Saccharomyces cerevisiae and Hanseniaspora vineae. researchgate.netmdpi.com It is considered a derivative of phenylalanine metabolism in these yeasts. researchgate.netmdpi.com Its presence, along with other benzenoids like 2-phenylethanol (B73330) and phenylacetic acid, contributes to the complex aromatic profile of the final product. researchgate.netresearchgate.net Studies have compared the production of such compounds by different yeast species to understand how they influence the flavor diversity of wines. researchgate.netmdpi.com

Furthermore, this compound has appeared as a subject of study in environmental chemistry. It has been identified as a degradation intermediate in the photocatalytic breakdown of the broad-spectrum preservative o-phenylphenol. researchgate.netresearchgate.netresearchgate.net The identification of intermediates like this compound is crucial for understanding the complete degradation pathways of environmental pollutants and for developing effective remediation technologies. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Registry Number 1817-90-9
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.221 g/mol
Boiling Point 194.00 to 195.00 °C @ 760.00 mm Hg
Density 0.929 g/cm³
Flash Point 68.1 °C (155.0 °F)
Vapor Pressure 0.623 mmHg @ 25.00 °C
Water Solubility 334.7 mg/L @ 25 °C (estimated)
logP (o/w) 2.637 (estimated)
Refractive Index 1.491

Data sourced from multiple references. guidechem.comthegoodscentscompany.com

Historical Perspectives in Chemical Research and Identification

The study of this compound is intertwined with the historical development of synthetic organic chemistry and analytical techniques. While a specific date for its first synthesis is not prominently documented, its preparation falls under well-established reaction classes that have been part of the organic chemistry canon for over a century.

Historically, the preparation of unsymmetrical ethers like this compound relied on methods such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, and acid-promoted dehydrogenative condensation of alcohols. lookchem.com These foundational methods have been staples in organic chemistry for synthesizing a vast array of ethers.

In more recent decades, research has focused on developing more efficient and novel synthetic routes. For example, a 2002 study demonstrated an efficient, one-pot synthesis of unsymmetrical ethers, including this compound, through the direct reductive deoxygenation of esters using an Indium(III) bromide/triethylsilane (InBr₃/Et₃SiH) catalytic system. lookchem.com This method represented an advancement by providing a direct reduction of the ester's carbonyl function to yield the corresponding ether in good yields. lookchem.com

The identification and quantification of this compound in complex mixtures have evolved with advances in analytical chemistry. Its characterization in research, particularly in metabolomics studies of wine, relies on modern analytical instrumentation. mdpi.com Techniques such as two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC/TOF-MS) are employed for its detection. mdpi.com Compound identification is rigorously confirmed by comparing retention times and mass spectra against pure standards and established spectral libraries like NIST. mdpi.com The use of such sophisticated methods highlights the progress from classical chemical identification to modern, highly sensitive instrumental analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B160851 Ethyl phenethyl ether CAS No. 1817-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyethylbenzene
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InChI

InChI=1S/C10H14O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
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InChI Key

YLQUZJVSFHZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID6061993
Record name Benzene, (2-ethoxyethyl)-
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Molecular Weight

150.22 g/mol
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CAS No.

1817-90-9
Record name (2-Ethoxyethyl)benzene
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Record name Benzene, (2-ethoxyethyl)-
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Record name Benzene, (2-ethoxyethyl)-
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Record name Benzene, (2-ethoxyethyl)-
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Synthesis and Chemical Transformations

Advanced Synthetic Methodologies for Ethyl Phenethyl Ether

The synthesis of ethers, a cornerstone of organic chemistry, has evolved from classical methods to more advanced and efficient catalytic and photochemical routes. The preparation of this compound serves as a case in point for these developments.

Catalytic Approaches in this compound Synthesis

The traditional method for synthesizing ethers like this compound is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.com In the context of this compound, this would involve the reaction of sodium phenethoxide with an ethyl halide. However, modern synthetic chemistry seeks to improve upon this foundation by employing catalytic systems that offer enhanced efficiency, selectivity, and greener profiles.

Catalytic strategies often focus on overcoming the limitations of stoichiometric base usage and harsh reaction conditions. One advanced approach involves the use of solid base catalysts. For the synthesis of the related compound phenyl ethyl methyl ether (PEME), a green synthetic route has been developed using solid base catalysts like magnesium oxide (MgO) and lithium-modified MgO (Li/MgO). ias.ac.in This method utilizes dimethyl carbonate (DMC) as both a benign methylating agent and a solvent. At optimal conditions (180°C, 1000 rpm), this system achieves a 95% conversion of 2-phenylethanol (B73330) with 98% selectivity for the ether product. ias.ac.in This suggests a viable pathway for this compound synthesis by substituting DMC with diethyl carbonate.

Another catalytic approach involves the use of Lewis acids. For instance, Zn(OTf)₂ has been shown to catalyze the coupling of alcohols and phenols with unactivated tertiary alkyl bromides, highlighting the power of metal triflates in forming sterically hindered ether linkages. organic-chemistry.org While this compound is not sterically hindered, this demonstrates the broad utility of such catalysts in ether synthesis. Furthermore, attempts to create a "green" Williamson synthesis have focused on using weak alkylating agents like carboxylic acid esters at high temperatures (around 200-300°C), which can be facilitated by catalytic quantities of alkali metal carboxylates. researchgate.net

Table 1: Comparison of Catalytic Systems for Ether Synthesis

Catalyst System Reactants Conditions Key Advantages
Li/MgO 2-Phenylethanol, Dimethyl Carbonate 180°C, Solid Catalyst Green, high selectivity, avoids hazardous reagents. ias.ac.in
Zn(OTf)₂ Alcohols/Phenols, Alkyl Bromides Varies Effective for sterically hindered ethers. organic-chemistry.org
Alkali Metal Benzoate Phenol (B47542), Methanol ~320°C Catalytic, avoids stoichiometric salt waste. researchgate.net

Photochemical Routes to Related Structures

Photochemical synthesis offers a powerful, non-thermal method for activating molecules and forging new chemical bonds under mild conditions. academie-sciences.fr While direct photochemical synthesis of this compound is not widely documented, methods applied to related structures illustrate the potential of this approach. Photochemical reactions often proceed via high-energy intermediates, such as radicals or radical cations, which exhibit unique reactivity. acs.org

One relevant strategy is the electrochemical oxidation-induced etherification via C(sp³)-H/O-H cross-coupling. nih.gov This method uses electricity to generate aryl radical cation intermediates from benzylic C-H compounds, which are then attacked by alcohol nucleophiles. This transition-metal-free protocol has been successfully applied to a range of benzylic substrates and alcohols, suggesting that phenylethane could potentially be coupled with ethanol (B145695) under electrochemical conditions to form this compound. nih.gov

Another approach involves visible-light photoredox catalysis, which can generate alkene radical cations from substrates like phenyl vinyl ether. acs.org These reactive intermediates can participate in various synthetic transformations. Similarly, photochemical methods can generate triplet phenyl cations from aryl halides, which selectively react with π-bond nucleophiles like alkenes. academie-sciences.fr These principles could be adapted to form the C-O bond in phenethyl ethers through novel disconnection strategies. For example, a photochemically generated phenethyl radical could be trapped by an ethoxy source.

Derivatization and Analog Development

The core structure of this compound serves as a scaffold for developing derivatives and analogs with tailored properties, spanning from materials science to medicinal chemistry.

Synthesis of this compound Derivatives

The functionalization of the phenethyl ether moiety is a key strategy in drug discovery and materials science. A notable example is the synthesis of derivatives of arctigenin (B1665602), a natural product, where ester and ether side chains are added to its phenolic hydroxyl groups. core.ac.uknih.gov In these studies, arctigenin phenethyl ether derivatives were synthesized by reacting arctigenin with a phenethyl tosylate in the presence of potassium carbonate and DMF at 60°C. core.ac.uk The evaluation of these derivatives revealed that the 2-(3,4-dimethoxyphenyl)ethyl ether derivative, in particular, was a potent activator of AMP-activated protein kinase (AMPK), demonstrating how modifying the phenethyl ether structure can tune biological activity. core.ac.uknih.gov

In a different context, the phenethyl group itself is incorporated into more complex heterocyclic systems. For example, novel derivatives of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols have been synthesized. pensoft.net The synthesis starts from hydrocinnamic acid, which contains the phenethyl backbone, and proceeds through multiple steps to build the substituted triazole ring. pensoft.net

Poly(vinyl ether) with Pendant Phenol Groups Synthesis

The synthesis of functional polymers is an area of intense research, and vinyl ethers are important monomers for creating well-defined polymer structures. Specifically, poly(vinyl ethers) featuring pendant phenol groups are of interest for applications such as photoresists. kci.go.krresearchgate.net

A common route to these polymers is the cationic polymerization of a vinyl ether monomer that carries a protected phenol group. researchgate.net For example, 2-(4-Acetoxyphenoxy)ethyl vinyl ether can be polymerized under dry nitrogen using an initiating system. kci.go.krresearchgate.net After polymerization, the acetoxy groups can be hydrolyzed to reveal the pendant phenol groups. The polymerization process is controlled to produce polymers with narrow molecular weight distributions. researchgate.net

Another advanced approach combines living coordination polymerization and living cationic polymerization to create well-defined grafted polymers. acs.org In one study, a phenylacetylene (B144264) derivative bearing a 1-(acetoxy)ethoxy initiating group was first polymerized. This resulting polymer then acted as a multifunctional macroinitiator for the living cationic graft polymerization of isobutyl vinyl ether, yielding a well-defined graft copolymer. acs.org This "grafting-from" methodology allows for precise control over the architecture of the final polymer.

Table 2: Monomers and Methods for Poly(vinyl ether) Synthesis | Monomer | Polymerization Method | Key Feature of Resulting Polymer | | :--- | :--- | :--- | :--- | | 2-(4-Acetoxyphenoxy)ethyl Vinyl Ether | Cationic Polymerization | Pendant phenol groups (after deprotection). kci.go.krresearchgate.net | | Isobutyl Vinyl Ether (grafted from a poly(phenylacetylene) backbone) | Living Cationic Graft Polymerization | Well-defined graft copolymer with poly(vinyl ether) side chains. acs.org | | Various vinyl ether monomers | Thermal crosslinking in photoresist system | Forms crosslinked network with poly(p-hydroxystyrene). researchgate.net |

Mechanistic Insights into Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes. For the synthesis of this compound and its relatives, mechanisms range from well-established ionic pathways to complex radical and concerted processes.

The Williamson ether synthesis proceeds via a classical SN2 mechanism, involving the backside attack of an alkoxide nucleophile on an alkyl halide, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The efficiency of this reaction is highly dependent on the steric hindrance of the reactants.

In more advanced catalytic systems, the mechanism can be more complex. For the pyrolysis of o-methoxy phenethyl phenyl ether, a lignin (B12514952) model compound, density functional theory (DFT) studies have been employed to investigate the reaction pathways. sci-hub.se These studies revealed that the presence of the o-methoxy group lowers the bond dissociation energies (BDEs) of the key Cβ–O and C(aromatic)–O bonds. The calculations supported a concerted reaction pathway as the most kinetically favorable route for the primary pyrolysis, with homolytic cleavage of the Cβ–O bond being a competitive pathway. sci-hub.se Such computational studies provide deep insight into how substituents can influence reaction mechanisms.

Mechanistic investigations into photochemical routes often point to the involvement of radical intermediates. In the electrochemical C(sp³)-H etherification, the key step is the generation of an aryl radical cation through a single-electron transfer (SET) process at the anode. nih.gov The existence of these intermediates was supported by radical probe experiments and electron paramagnetic resonance (EPR) studies. nih.gov Similarly, in photoredox catalysis, the process is initiated by an electron transfer between the photoexcited catalyst and the substrate, generating radical ions that drive the subsequent bond-forming steps. acs.org

Mechanistic Investigations of Ethyl Phenethyl Ether Degradation and Reactivity

Photocatalytic Degradation Mechanisms

The breakdown of ethyl phenethyl ether through photocatalysis is a complex process initiated by the interaction of light with a semiconductor photocatalyst. This process is of significant interest for environmental remediation.

When a semiconductor photocatalyst is illuminated with light energy that equals or exceeds its bandgap, electrons in the valence band are excited to the conduction band. mdpi.com This excitation leaves behind positively charged "holes" in the valence band, creating electron-hole pairs. mdpi.com These charge carriers are the primary drivers of the photocatalytic degradation process. mdpi.comresearchgate.net

The photogenerated electrons and holes interact with surrounding molecules, primarily water and oxygen, to produce highly reactive oxygen species (ROS). mdpi.comresearchgate.net These ROS are the primary agents responsible for the degradation of organic pollutants like this compound.

The primary ROS involved in these processes include:

Superoxide (B77818) Radicals (•O₂⁻): Photogenerated electrons in the conduction band can reduce molecular oxygen (O₂) to form superoxide radicals. mdpi.com These radicals are key reactive species in the photocatalytic system. researchgate.netresearchgate.net

Hydroxyl Radicals (•OH): The holes in the valence band are powerful oxidants. They can oxidize water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals. mdpi.com These radicals are potent, non-selective oxidizing agents that can attack a wide range of organic compounds. qut.edu.au

Photogenerated Holes (h⁺): The holes themselves can directly oxidize organic molecules adsorbed on the semiconductor surface. researchgate.netresearchgate.net Studies have shown that photogenerated holes are a primary reactive species in the degradation of certain pollutants. researchgate.netresearchgate.net

The interplay of these ROS drives the breakdown of complex organic molecules into simpler, less harmful substances. researchgate.net The prevention of electron-hole recombination is crucial as it ensures a higher concentration of these reactive species. qut.edu.au

The susceptibility of a chemical compound to photocatalytic oxidation is related to its oxidation potential. researchgate.net This potential can be correlated with the energy of its highest occupied molecular orbital (HOMO). researchgate.net Density Functional Theory (DFT) calculations are often used to predict the molecular orbital energies of contaminants. researchgate.net

For a photocatalyst to effectively degrade a contaminant, its valence band potential must be more positive than the oxidation potential of the contaminant. researchgate.net This allows for efficient electron transfer from the organic molecule to the hole in the valence band of the photocatalyst. The oxidation potentials of compounds can be determined experimentally using techniques like cyclic voltammetry. researchgate.netcdnsciencepub.com The energy of the HOMO level in a series of related compounds, such as ethers, can influence their oxidation potentials. oup.com

Table 1: Oxidation Potentials of Related Phenyl Ethers This table is illustrative and compiles data from related compounds to demonstrate the concept. Specific data for this compound was not available in the search results.

CompoundOxidation Potential (V vs. SCE)Reference
Methyl 2-(4-methoxyphenyl)-2-phenylethyl ether1.57 cdnsciencepub.com
Methyl 2-(3-methoxyphenyl)-2-phenylethyl ether1.67 cdnsciencepub.com
4-(2-Methoxy-1-phenylethyl)benzonitrile2.55 cdnsciencepub.com
3-(2-Methoxy-1-phenylethyl)benzonitrile2.50 cdnsciencepub.com

The degradation of this compound proceeds through a series of intermediate products before complete mineralization to carbon dioxide and water. researchgate.net The attack by ROS initiates the breakdown of the parent molecule.

Identified degradation intermediates include:

Phenyl acetaldehyde (B116499) : This is a key intermediate formed during the photocatalytic degradation of this compound. researchgate.netcapes.gov.br

Phenylacetic acid : Further oxidation of phenyl acetaldehyde leads to the formation of phenylacetic acid. researchgate.netcapes.gov.brinchem.org

These intermediates are themselves subject to further oxidation, leading to the opening of the aromatic ring and eventual mineralization. researchgate.net The degradation pathway for a similar compound, ethyl tert-butyl ether, involves the initial hydroxylation of the ethoxy carbon, followed by the formation of intermediates like acetaldehyde. whiterose.ac.uk While the specific mechanisms can vary, the general pathway for ethers involves oxidation and cleavage of the ether linkage. acs.orgresearchgate.netrsc.org

Table 2: Degradation Products of this compound

Parent CompoundIdentified IntermediatesReference
This compoundPhenyl acetaldehyde, Phenylacetic acid researchgate.netcapes.gov.br

Intramolecular Photocycloaddition Reactions and Excited-State Dynamics

Beyond degradation, this compound and related molecules can undergo fascinating intramolecular reactions when exposed to light. These reactions are governed by the molecule's structure and its behavior in the electronically excited state.

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity in an excited state. rsc.orgvmou.ac.in For molecules containing two chromophores, such as the phenyl and vinyl groups in related systems, intramolecular photocycloaddition reactions can occur. rsc.orgdntb.gov.ua

In these reactions, the molecule, upon absorbing light, can fold back on itself, allowing the two chromophoric units to react and form a new cyclic structure. The specific products formed are highly dependent on the length and flexibility of the chain connecting the chromophores, which dictates the possible conformations. rsc.org For instance, studies on similar phenyl-vinyl bichromophoric systems have shown that the mode of cycloaddition (e.g., 1,3-, 2,4-, or 2,5-addition) is influenced by the conformational possibilities of the excited-state molecule. rsc.org The conformation of a molecule can affect the overlap of molecular orbitals, which is crucial for chemical reactions. scispace.com Research on 1,4-dihydropyridine (B1200194) derivatives has shown that the N-substituted group, such as a 2-phenylethyl group, has a decisive role in the solid-state photochemical properties, which is linked to the molecular conformation and stacking in the crystal lattice. rsc.org

Analysis of Exciplex Formation and Emission Phenomena

An exciplex is an electronically excited-state complex formed between an electron-donating molecule and an electron-accepting molecule that are not associated in their ground state. thegoodscentscompany.com These complexes are of interest for their light-emission properties. thegoodscentscompany.com Despite the importance of such photophysical phenomena, a detailed search of the scientific literature reveals a lack of specific research focused on the exciplex formation and emission phenomena of this compound. While the excited-state dynamics and formation of exciplexes are studied for many organic molecules, including other ethers in different contexts, specific data and mechanistic investigations concerning this compound in this regard are not presently available. rsc.orgnih.gov

Reactivity and Compatibility with Diverse Chemical Environments, Including Solvents

The reactivity and compatibility of this compound are characteristic of an ether, but with influences from the phenethyl group. It is generally considered unreactive towards many reagents, which makes ethers suitable as solvents for reactions. epfl.ch However, its structure allows for specific reactions and dictates its compatibility with various chemical environments.

Research has shown that this compound is soluble in non-polar organic solvents like ethanol (B145695) and diethyl ether, but it demonstrates limited solubility in polar solvents such as water. rsc.orgwikipedia.orgbiosynth.com This solubility profile is typical for organic compounds with a significant hydrocarbon character. biosynth.com

Like many other ethers, this compound can undergo cleavage of its C–O bond when subjected to strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). epfl.chwikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. epfl.ch The specific pathway, whether SN1 or SN2, is dependent on the structure of the substituents. epfl.chwikipedia.org In the case of solvolysis, the degree of rearrangement in the product is influenced by the solvent system; for example, solvolysis of the related 2-phenylethyl-1-C14 p-toluenesulphonate shows significantly more rearrangement in formic acid compared to ethanol, indicating different mechanistic pathways. alfa-chemistry.com

Studies on the degradation of this compound have been conducted under various conditions. Flash vacuum pyrolysis of related phenethyl phenyl ethers at high temperatures leads to decomposition through pathways that can be accelerated by substituents on the aromatic ring. nih.gov Furthermore, certain microorganisms can degrade ethers. For instance, the bacterial strain Rhodococcus sp. DEE5151, when induced with diethyl ether, is capable of degrading phenetole (B1680304) (ethyl phenyl ether), a structurally similar compound, to phenol (B47542). chemrxiv.org In catalytic processes, the ether bond of phenethyl phenyl ether can be cleaved through hydrotreating with catalysts like Pd/γ-Al2O3. researchgate.net

The following tables summarize the known compatibility and reactivity of this compound.

Table 1: Solubility of this compound

Solvent Type Solubility Reference
Non-polar organic solvents (e.g., ethanol, diethyl ether, acetone) High wikipedia.orgbiosynth.com
Polar solvents (e.g., water) Low / Limited rsc.orgwikipedia.orgbiosynth.com

Table 2: Reactivity of this compound with Various Reagents

Reagent/Condition Products Reaction Type Reference
Strong acids (e.g., HBr, HI) Alcohol and alkyl halide Acidic Cleavage epfl.chwikipedia.org
Solvolysis in ethanol 2-phenylethyl ethyl ether Nucleophilic Solvolysis alfa-chemistry.com
Solvolysis in formic acid 2-phenylethyl formate Solvolysis with rearrangement alfa-chemistry.com
Pd/γ-Al2O3 catalyst with H2 Ether bond-cleaved products Catalytic Hydrotreating researchgate.net
Rhodococcus sp. strain DEE5151 Phenol (from analogous phenetole) Microbial Degradation chemrxiv.org
Flash Vacuum Pyrolysis (of analogous phenethyl phenyl ether) Complex array of decomposition products Thermal Decomposition nih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Identification and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the separation and identification of ethyl phenethyl ether from complex matrices.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers unparalleled resolving power and sensitivity, making it an ideal, though advanced, technique for the analysis of volatile compounds like this compound in complex samples. gcms.czgcms.cz This method enhances peak capacity and chromatographic resolution by employing two columns with different stationary phases, allowing for the separation of compounds that would co-elute in a single-dimensional GC analysis. gcms.cz The high acquisition speed of TOF-MS is essential for accurately characterizing the narrow peaks produced by GC×GC, enabling the deconvolution of overlapping mass spectra. gcms.cz

In practice, a sample containing the analyte would be introduced into the GC system, often via headspace solid-phase microextraction (HS-SPME) to isolate volatile components. nih.govfmach.itmdpi.com The compounds are then subjected to separation on two sequential columns before detection by TOF-MS. fmach.it While specific studies focusing solely on this compound using this technique are not widespread, the methodology is well-established for identifying myriad ethers and other volatile organic compounds in matrices such as wine and environmental water samples. gcms.cznih.govfmach.it The identification is confirmed by comparing the acquired mass spectra with reference libraries like NIST and by matching linear retention indices. fmach.itmdpi.com

Table 1: Typical GC×GC-TOFMS Parameters for Volatile Compound Analysis

Parameter Description Typical Value/Setting Source(s)
Sample Introduction Method for introducing volatile analytes into the GC system. Headspace Solid-Phase Microextraction (HS-SPME) fmach.itmdpi.commdpi.com
SPME Fiber Stationary phase used to adsorb analytes. DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) nih.govfmach.it
1st Dimension Column Primary separation column, typically non-polar. e.g., Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 µm d.f.) fmach.itmdpi.com
2nd Dimension Column Secondary separation column, typically more polar and shorter. e.g., Rxi-17Sil MS (1.5 m x 0.18 mm i.d. x 0.18 µm d.f.) N/A
Modulation Period The time taken to trap, focus, and re-inject a fraction from the first column to the second. 7 seconds fmach.it
Ionization Mode Method used to ionize molecules in the mass spectrometer. Electron Ionization (EI) at 70 eV fmach.itmdpi.com
Mass Analyzer Device that separates ions based on their mass-to-charge ratio. Time-of-Flight (TOF) gcms.cznih.gov
Acquisition Rate Spectra recorded per second. 200 spectra/s fmach.it

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the characterization of impurities and degradation products (DPs), particularly those that are non-volatile or thermally unstable. nih.gov This technique is critical for understanding the transformation of this compound under various environmental or chemical stressors. A systematic approach involves using high-resolution mass spectrometry to obtain accurate mass data for both the parent drug and its DPs, followed by multi-stage mass spectrometry (MS/MS) to compare their fragmentation patterns for structural elucidation. nih.govchromatographyonline.com

While specific LC-MS studies on this compound degradation are limited, research on analogous compounds provides insight into potential pathways. For instance, studies on other ethers have shown that degradation can lead to the formation of corresponding phenols and other oxygenated derivatives. pharmacompass.com Anaerobic degradation of structurally related compounds like ethylbenzene (B125841) has been shown to proceed through the formation of intermediates such as (1-phenylethyl)succinate. asm.org An LC-MS/MS method would be ideally suited to detect and quantify such potential degradation products in forced degradation studies. nih.gov

Table 2: Potential Degradation Products of this compound Amenable to LC-MS Analysis

Potential Product Name Chemical Formula Formation Pathway Source(s) for Analogy
Phenethyl alcohol C₈H₁₀O Ether cleavage pharmacompass.com
Phenylacetic acid C₈H₈O₂ Oxidation of phenethyl alcohol asm.org
Phenol (B47542) C₆H₆O Ether cleavage (of related ethers) pharmacompass.com
(1-Phenylethyl)succinic acid C₁₂H₁₄O₄ Fumarate addition (anaerobic) asm.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Oxidation Potential Determination)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing data on their oxidation and reduction potentials. researchgate.netresearchgate.net For a compound like this compound, determining the oxidation potential is crucial for understanding its reactivity in electron-transfer reactions. cdnsciencepub.comcdnsciencepub.com

In a typical CV experiment, the compound of interest is dissolved in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte, and the potential is swept between two limits while measuring the resulting current. researchgate.netcdnsciencepub.com The potential at which the current peaks corresponds to the anodic peak potential, from which the oxidation potential can be estimated. cdnsciencepub.com

Systematic studies on the oxidation potentials of arylalkyl ethers have been conducted using cyclic voltammetry. cdnsciencepub.com While data for this compound itself is not explicitly listed, the oxidation potentials of structurally similar compounds have been measured, providing a strong basis for estimating its electrochemical behavior. The research indicates that the ease of oxidation is influenced by the stability of the resulting radical cation. cdnsciencepub.com For instance, the oxidation potentials of various substituted phenylethyl ethers were determined by CV at a sweep rate of 100 mV s⁻¹ using a saturated calomel (B162337) electrode (SCE) as the reference; the oxidation potential (E°') was calculated as being 0.028 V less than the measured anodic peak potential (Eₚ). cdnsciencepub.com

Table 3: Oxidation Potentials of Related Arylalkyl Ethers Determined by Cyclic Voltammetry

Compound Anodic Peak Potential (Eₚ vs sce, V) Oxidation Potential (E°' vs sce, V) Source
Methyl 2,2-diphenylethyl ether 1.80 1.77 cdnsciencepub.com
Methyl 2-phenyl-2-(4-methoxyphenyl)ethyl ether 1.45 1.42 cdnsciencepub.com
1,1-Diphenoxyethane 1.83 1.80 cdnsciencepub.com
1-Phenoxy-1-(4-methoxyphenyl)ethane 1.49 1.46 cdnsciencepub.com

Spectroscopic Analysis of Intermediate Species and Reaction Products

Spectroscopic methods are vital for identifying the transient intermediates and final products formed during chemical reactions involving this compound. Pyrolysis studies on closely related compounds, such as phenethyl phenyl ether (PPE) and phenetole (B1680304) (ethyl phenyl ether), provide significant insight into the high-temperature decomposition mechanisms. researchgate.netresearchgate.net

The pyrolysis of phenethyl phenyl ether, studied using photo-ionization time-of-flight mass spectrometry (PIMS), reveals that decomposition can proceed through competing homolytic and concerted pathways. researchgate.net Homolysis of the ether bonds leads to the formation of critical radical intermediates. researchgate.net At elevated temperatures, these primary radicals can decompose further. researchgate.netresearchgate.net For example, the phenoxy radical is known to decompose into the cyclopentadienyl (B1206354) radical and carbon monoxide. researchgate.net These radicals are important precursors in the formation of larger molecules. researchgate.net

Infrared (IR) spectroscopy is another key tool. Ethers are characterized by a strong C-O stretching vibration absorption band in the IR spectrum, typically found in the 1000-1300 cm⁻¹ region. fiveable.me Analysis of reaction mixtures using techniques like matrix-isolation IR spectroscopy can help identify stable products formed during reactions. researchgate.net

Table 4: Identified Products from Pyrolysis of Structurally Related Ethers

Precursor Compound Technique Identified Radicals Identified Stable Products Source(s)
2-Phenethyl phenyl ether PIMS, Matrix-IR Phenoxy, Benzyl, Phenyl, Cyclopentadienyl, Propargyl Styrene, Phenol, Benzene (B151609), Acetylene researchgate.net
Phenyl ethyl ether (Phenetole) Mass Spectrometry Phenoxyl, Phenyl Phenol, Benzene, Methylcyclopentadiene researchgate.net

Biotechnological and Environmental Relevance

Biosynthesis and Metabolic Pathways in Biological Systems

The formation of ethyl phenethyl ether, a volatile aromatic compound, is closely linked to the metabolic activities of various yeast species, particularly within the context of alcoholic fermentation. Its presence and concentration are significant factors in the sensory profile of fermented beverages like wine.

This compound is a metabolic byproduct derived from the amino acid phenylalanine during oenological fermentation. mdpi.commdpi.com The primary route for its formation is through the Ehrlich pathway, a central metabolic sequence in yeast for converting amino acids into higher alcohols, also known as fusel alcohols. nih.gov In this pathway, phenylalanine is first transaminated to its corresponding α-keto acid, phenylpyruvic acid. Subsequently, it is decarboxylated to form 2-phenylacetaldehyde, which is then reduced to 2-phenylethanol (B73330). nih.gov 2-phenylethanol, a significant aroma compound in its own right with characteristic rose-like notes, serves as the direct precursor to this compound. nih.govnih.gov The final step is believed to be an etherification reaction where 2-phenylethanol condenses with ethanol (B145695), which is abundantly available during fermentation. The production of many aroma compounds, including those derived from phenylalanine, is directly dependent on the nitrogen sources available to the yeast during fermentation. nih.gov

The biosynthesis of this compound is subject to genetic and enzymatic controls that vary between different yeast species and strains.

Saccharomyces cerevisiae : This species is a proficient producer of this compound. mdpi.com Studies comparing it with other yeasts show that S. cerevisiae produces higher concentrations of this compound, which implies a greater expression of the genes responsible for its synthesis. mdpi.com While the specific enzyme catalyzing the etherification of 2-phenylethanol with ethanol is not fully elucidated, the upstream enzymatic steps of the Ehrlich pathway are well-documented. Genes such as ARO8, ARO9, BAT1, and BAT2 encode the transaminases that initiate the pathway by converting phenylalanine to its α-keto acid. nih.gov The efficiency of this entire pathway influences the availability of the 2-phenylethanol precursor. Furthermore, genes like EHT1 and EEB1, which encode acyl-CoA:ethanol O-acyltransferases, are known to be involved in the synthesis of fatty acid ethyl esters, a related class of aroma compounds. nih.govnih.gov

Saccharomyces paradoxus : Fermentations conducted with S. paradoxus have also been shown to result in lower concentrations of this compound compared to those led by S. cerevisiae. mdpi.com Research indicates that for many ethyl esters, their formation is more dependent on the concentration of their alcohol and acid precursors than on the specific activity of the enzymes involved. mdpi.com This suggests that the lower yield of this compound in S. paradoxus fermentations may be linked to a reduced flux through the phenylalanine degradation pathway, leading to lower availability of the 2-phenylethanol precursor. mdpi.com

Table 1: Relative Production of this compound by Different Yeast Species

Yeast Species Relative Production Level Reference
Saccharomyces cerevisiae Higher mdpi.commdpi.com
Lachancea thermotolerans (in sequential fermentation) Lower mdpi.com
Saccharomyces paradoxus Lower mdpi.com

Environmental Fate and Transformation in Aqueous Systems

This compound's presence in the environment is linked to its formation as a transformation product of certain industrial chemicals, particularly in aqueous remediation processes.

This compound has been identified as a primary intermediate byproduct during the photocatalytic degradation of o-phenylphenol (OPP), a widely used fungicide, in aqueous solutions. researchgate.netresearchgate.net This transformation occurs when advanced oxidation processes (AOPs), such as those using titanium dioxide (TiO₂) or cerium oxide (CeO₂)-based photocatalysts, are employed for water remediation. researchgate.netresearchgate.net The degradation mechanism under both photocatalytic and photo-Fenton-like conditions involves the generation of highly reactive hydroxyl radicals (•OH). researchgate.net These radicals attack the o-phenylphenol molecule, leading to the formation of several intermediates, with this compound and phenyl acetaldehyde (B116499) being among the main ones detected. researchgate.netresearchgate.netcapes.gov.br The formation of these byproducts is a critical consideration in the design and assessment of water treatment technologies aimed at mineralizing persistent organic pollutants.

The abiotic transformation of this compound in the environment, particularly in aqueous systems, is governed by photochemical reactions. Similar to other phenolic compounds and volatile organic compounds (VOCs), its degradation is primarily driven by reactions with photochemically generated reactive species. mdpi.com

The principal mechanism is oxidation by hydroxyl radicals (•OH), which can be formed in sunlit surface waters through the photolysis of substances like nitrates and dissolved organic matter. mdpi.com This process is analogous to what is observed in engineered photocatalytic systems. Additionally, reactions with triplet excited states of dissolved organic compounds (³C*) can occur, where an electron is transferred from the phenolic compound to the excited state molecule, initiating its degradation. mdpi.com The rate and pathway of these transformations are influenced by various environmental factors, including the intensity of sunlight, the pH of the water, and the concentration of other reactive species and organic matter. mdpi.com The transformation of such volatile compounds can alter their ecological and environmental impact. nih.gov

Academic Exploration of General Biological Interactions

While dedicated research focusing exclusively on the biological interactions of this compound is limited, significant academic exploration has been conducted on structurally analogous compounds, providing valuable insights into its potential biological activities. The primary approach in the scientific literature involves studying derivatives and related molecules where either the phenethyl group is constant while the ether linkage is varied, or the ethyl ether group is attached to a similar phenyl-containing backbone. These studies collectively suggest that phenethyl ether derivatives can engage in specific and meaningful biological interactions, ranging from receptor binding to the modulation of cellular processes.

Research into the broader class of phenethyl ethers indicates potential for various biological effects. For instance, novel synthesized phenethyl ether derivatives have been investigated for their ability to scavenge superoxide (B77818) (O₂⁻) and DPPH radicals in vitro. researchgate.net These studies suggest a potential role in mitigating oxidative stress, with the activity being highly dependent on the substitution patterns on the benzene (B151609) ring, particularly the position of hydroxyl groups. researchgate.net Similarly, phenylethyl methyl ether, a close structural analog of this compound, has been noted for its potential anti-inflammatory activities in animal models. biosynth.com

More detailed investigations into complex ether analogs highlight specific molecular targets. A significant area of study has been the interaction of ether-linked compounds with receptors and transporters in the central nervous system. In one such study, a series of ether analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) were synthesized and evaluated for their binding affinity at sigma (σ) receptors and monoamine transporters. nih.gov The research demonstrated that modifications to the ether group, including substitutions with phenethyl moieties, directly influence binding affinity and selectivity. nih.gov As steric bulk at the ether linkage increased, σ₁ receptor affinity initially decreased but then recovered with larger substituents like phenylalkyl groups. nih.gov This demonstrates that the ether portion of the molecule plays a crucial role in its interaction with protein binding sites.

Table 1: In Vitro Binding Affinities (Kᵢ, nM) of SA4503 and Ether Analogs at Sigma Receptors and Monoamine Transporters

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)DAT Kᵢ (nM)SERT Kᵢ (nM)
SA4503 (parent) 4.6364.912650760
4-O-des-methyl SA4503 1.7522.8>100001140
Allyl Analog 29.532.511800971
Propyl Analog 21.025.0118001150
Benzyl Analog 20.816.4121128
Data sourced from a study on ether modifications to the SA4503 scaffold, demonstrating how changes in the ether group affect receptor binding. nih.gov DAT: Dopamine Transporter; SERT: Serotonin Transporter.

Furthermore, studies on other ethyl ether derivatives of natural phenolic compounds have revealed significant potential in modulating cellular pathways related to disease. For example, hydroxytyrosyl ethyl ether (HTy-Et), a derivative of the olive oil polyphenol hydroxytyrosol (B1673988), was found to possess potent anticarcinogenic activity in a human colon adenocarcinoma cell line (Caco-2). nih.gov The study, using microarray analysis, found that HTy-Et was more effective than its parent compound at altering the transcription of genes involved in cell cycle control, apoptosis, and carcinogen detoxification. nih.gov This highlights that the addition of an ethyl ether group can enhance the biological efficacy of a molecule.

Table 2: Selected Gene Expression Changes in Caco-2 Cells Treated with Hydroxytyrosyl Ethyl Ether (HTy-Et)

Gene SymbolGene NameFunctionResult of HTy-Et Treatment
p21 (CDKN1A) Cyclin Dependent Kinase Inhibitor 1ACell Cycle ArrestUp-regulated
CCNG2 Cyclin G2Cell Cycle ArrestUp-regulated
CCNB1 Cyclin B1Cell Cycle ProgressionDown-regulated
BNIP3 BCL2 Interacting Protein 3ApoptosisUp-regulated
PDCD4 Programmed Cell Death 4ApoptosisUp-regulated
ATF3 Activating Transcription Factor 3ApoptosisUp-regulated
UGT1A10 UDP Glucuronosyltransferase Family 1 Member A10Xenobiotic MetabolismUp-regulated
CYP1A1 Cytochrome P450 Family 1 Subfamily A Member 1Xenobiotic MetabolismUp-regulated
Data sourced from a study comparing the anticarcinogenic activity of hydroxytyrosol and its ethyl ether derivative in Caco-2 cells. nih.gov

These academic explorations into compounds structurally related to this compound underscore a consistent theme: the ether linkage is not merely a passive spacer but an active participant in determining the biological and biochemical interactions of the molecule. The size, structure, and electronic properties of the ether group can fine-tune binding to specific protein targets and enhance or modify the activity of a parent compound. nih.govnih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Orbital Energies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into a molecule's reactivity and kinetic stability.

While specific DFT calculations for the unsubstituted ethyl phenethyl ether are not extensively detailed in the provided search results, related studies on similar compounds like phenethyl phenyl ether (PPE) and its derivatives offer valuable analogous data. For instance, in a study on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) molecule, DFT calculations at the B3LYP/6-31G** level were used to determine the HOMO and LUMO energies. espublisher.comespublisher.com The energy gap between these orbitals is a crucial parameter, with a larger gap generally indicating greater stability. For the parent EPBZ compound, the HOMO-LUMO gap was found to be approximately 3.88 eV, suggesting good kinetic stability. espublisher.com

These computational approaches are widely applicable. For example, the M06-2X functional with basis sets like 6-31G* and 6-311++G** has been employed to study the pyrolysis of PPE, a compound structurally similar to this compound. ncsu.edu Such calculations help in understanding bond dissociation enthalpies and reaction mechanisms. ncsu.edu

Table 1: Representative HOMO-LUMO Energy Gaps for Related Compounds Calculated by DFT

CompoundHOMO-LUMO Gap (eV)Computational Method
1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ)~3.88B3LYP/6-31G espublisher.com
EPBZ Derivatives3.38 - 4.01B3LYP/6-31G espublisher.comespublisher.com

This table is illustrative and based on data for structurally related compounds.

Prediction of Oxidation Potentials and Reactivity

The oxidation potential of a molecule is a key indicator of its reactivity, particularly in electron transfer reactions. While direct experimental or computational values for the oxidation potential of this compound were not found in the search results, studies on analogous compounds provide a framework for understanding its likely behavior.

For instance, the radical cation of methyl 2-phenylethyl ether was found to be stable under certain photosensitized (electron transfer) conditions, indicating a relatively high oxidation potential or a lack of favorable cleavage pathways for the radical cation. cdnsciencepub.com In contrast, related compounds with structural features that stabilize a resulting carbocation, such as methyl 2-phenyl-2-propyl ether, did undergo cleavage. cdnsciencepub.com This suggests that the reactivity of the this compound radical cation would be influenced by factors that stabilize the resulting fragments.

Cyclic voltammetry is an experimental technique used to measure oxidation potentials. cdnsciencepub.com Computational methods can complement these experiments by predicting these potentials. The prediction of reactivity is also closely tied to the calculation of bond dissociation energies (BDEs). For example, in the pyrolysis of o-methoxy phenethyl phenyl ether, DFT calculations showed that the o-methoxy group lowered the BDE of the Cβ-O bond, influencing the initial steps of decomposition. sci-hub.se

Computational Simulation of Reaction Pathways and Intermediate Structures

Computational simulations are crucial for mapping out the potential reaction pathways of a molecule and identifying the structures of transient intermediates and transition states. These simulations often employ DFT to calculate the potential energy surface of a reaction.

For phenethyl phenyl ether (PPE), a model for the β-O-4 linkage in lignin (B12514952), computational studies have extensively investigated its pyrolysis. ncsu.eduosti.gov These studies have identified various reaction pathways, including concerted retro-ene reactions and homolytic bond scission, with their relative importance depending on temperature. nih.gov The homolytic cleavage of the C-O and C-C bonds leads to the formation of various radical species. researchgate.net

Kinetic simulations based on transition state theory can be used to determine rate constants for different reaction steps. osti.gov For example, the phenyl-shift reaction in the β-radical of PPE has been studied computationally, revealing the influence of substituents on the reaction rate. acs.org The reaction proceeds through an oxaspiro[2.5]octadienyl radical intermediate. acs.org

Table 2: Computationally Investigated Reaction Pathways in a Related Ether

Reaction TypeDescriptionComputational Insight
PyrolysisThermal decomposition in the absence of oxygen.Involves both concerted reactions and homolytic bond cleavage, with pathways dependent on temperature. nih.gov
Homolytic CleavageBreaking of a bond where each fragment retains one of the originally bonded electrons.The Cβ-O bond is often a primary site of cleavage in phenethyl phenyl ether. sci-hub.seresearchgate.net
Phenyl-ShiftMigration of a phenyl group within a radical intermediate.Proceeds through a spirocyclic radical intermediate; rates are influenced by substituents. acs.org

This table highlights reaction types studied in the analogous compound phenethyl phenyl ether.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Ethyl Phenethyl Ether Production or Transformation

The synthesis of ethers, including this compound, has traditionally relied on methods like the Williamson ether synthesis. study.comjk-sci.com Current research is focused on developing more efficient, sustainable, and selective catalytic systems to overcome the limitations of classical approaches, such as the use of stoichiometric strong bases and the formation of salt byproducts. semanticscholar.org

One major direction is the advancement of phase-transfer catalysis (PTC) . These catalysts, such as tetrabutylammonium (B224687) bromide, facilitate the reaction between water-soluble and organic-soluble reactants, enhancing reaction rates and yields under milder conditions. utahtech.eduresearchgate.net Another promising area is the use of heterogeneous solid base catalysts . For instance, catalysts like potassium fluoride (B91410) on an alumina (B75360) support (KF/γ-Al2O3) are being explored for the ethylation of phenolic compounds using greener ethylating agents like diethyl carbonate. mdpi.com Such solid catalysts are easily recoverable and reusable, aligning with the principles of green chemistry.

For the transformation and valorization of related ether structures, research into catalytic decomposition is gaining traction, particularly in the context of lignin (B12514952) breakdown, where ether linkages are prevalent. Studies on model compounds like phenethyl phenyl ether have shown that catalysts such as palladium supported on cesium-exchanged heteropolyacids (Pd/CsxH3.0−xPW12O40) can effectively cleave the C-O ether bonds to produce valuable aromatic chemicals like phenol (B47542), ethylbenzene (B125841), and benzene (B151609). researchgate.net The efficiency of these catalysts is strongly linked to their surface acidity. researchgate.net

Catalytic SystemApplicationKey Advantages
Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide)Synthesis (Williamson Ether Synthesis)Milder reaction conditions, improved reaction rates, suitable for biphasic systems. utahtech.eduresearchgate.net
Solid Base Catalysts (e.g., KF/γ-Al2O3)Synthesis (Ethylation)Reusable, reduced waste, can be used with greener reagents like diethyl carbonate. mdpi.com
Palladium on Heteropolyacids (e.g., Pd/Cs2.5H0.5PW12O40)Transformation (Ether Bond Cleavage)High conversion rates, selective cleavage of C-O bonds, potential for biomass valorization. researchgate.net
Homogeneous Catalysis (High Temperature)Synthesis (with weak alkylating agents)Allows use of low-cost, noncarcinogenic agents like alcohols or esters, avoiding salt production. semanticscholar.org

Advanced Applications in Materials Science, Including Polymer Chemistry

While this compound itself is not a primary polymer, its structural motifs offer potential as building blocks for advanced materials. The incorporation of phenethyl ether moieties into polymer backbones or as side chains could impart desirable properties such as hydrophobicity, thermal stability, and specific dielectric characteristics.

Research in analogous structures, such as poly(phenylene ether) (PPE) , highlights the potential for developing new materials. PPE is known for its excellent hydrolytic stability, high glass transition temperature, and low moisture absorption due to its highly aromatic structure. nih.gov By creating derivatives of PPE or designing new polymers that include the phenethyl ether unit, researchers can tailor material properties for specific high-performance applications. For example, the synthesis of poly(2-alkyl-6-phenylphenylene ether)s has demonstrated the ability to produce polymers with low dielectric constants, which are crucial for insulating materials in microelectronics. researchgate.net

The telechelic (end-functionalized) macromonomers of PPE are used as hydrophobic precursors to create amphiphilic block copolymers. nih.govdntb.gov.ua Similarly, this compound-like structures could be functionalized and used as building blocks for copolymers, potentially serving as compatibilizers in polymer blends or as components in thermoplastic polyurethanes to enhance thermal resistance and reduce moisture uptake. nih.gov

Potential Application AreaRole of Phenethyl Ether MoietyAnticipated Material Properties
High-Frequency Electronics Building block for low-dielectric polymersLow dielectric constant, low moisture absorption, high thermal stability. researchgate.net
Polymer Blends & Alloys Component of amphiphilic block copolymersActs as a compatibilizer, improving interfacial adhesion between different polymer phases. nih.gov
Advanced Thermoplastics Hydrophobic segment in copolymers (e.g., polyurethanes)Increased thermal resistance, enhanced hydrolytic stability, reduced water uptake. nih.gov
Specialty Coatings Monomer for surface modifiersCreates hydrophobic and chemically resistant surfaces.

Integration of Multi-Omics Approaches in Biotechnological Research

The biotechnological production of aromatic compounds is a rapidly growing field, driven by the demand for natural and sustainably sourced chemicals. researchgate.net While direct microbial synthesis of this compound is not yet established, its precursor, 2-phenylethanol (B73330) (2-PE) , is widely produced through yeast fermentation. mdpi.comnih.gov Future research focused on producing this compound biologically will depend heavily on optimizing the production of 2-PE.

This optimization is increasingly guided by multi-omics technologies. frontiersin.orgosti.gov This systems biology approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic understanding of a microorganism's metabolic network. frontiersin.org By applying these techniques to 2-PE-producing yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus, researchers can identify metabolic bottlenecks, discover novel regulatory pathways, and rationally engineer strains for higher yields and productivity. mdpi.comtaylorfrancis.com

For example, transcriptomics can reveal which genes are upregulated during 2-PE production, while metabolomics can identify the accumulation of inhibitory byproducts. frontiersin.org Integrating these datasets helps scientists to pinpoint specific gene targets for modification using tools like CRISPR-Cas9, ultimately enhancing the efficiency of the Ehrlich pathway, which converts L-phenylalanine to 2-PE. nih.gov This foundational work in optimizing the precursor supply is a critical prerequisite for future development of engineered microbes capable of the final etherification step to produce this compound.

Omics TechnologyInformation ProvidedApplication in 2-PE/Ethyl Phenethyl Ether Research
Genomics Complete genetic blueprint of the organism.Identifies genes involved in the 2-PE synthesis pathway (Ehrlich pathway) and competing pathways. frontiersin.org
Transcriptomics Measures gene expression levels (mRNA).Reveals how gene expression changes under different production conditions to identify regulatory genes. frontiersin.org
Proteomics Analyzes the entire set of proteins.Quantifies key enzymes in the metabolic pathway and identifies post-translational modifications affecting activity. frontiersin.org
Metabolomics Profiles all small-molecule metabolites.Identifies metabolic bottlenecks, tracks the flow of precursors, and detects toxic byproduct accumulation. frontiersin.org
Fluxomics Measures the rates of metabolic reactions.Provides a dynamic view of the metabolic network to pinpoint rate-limiting steps in 2-PE synthesis. frontiersin.org

Development of Enhanced Environmental Remediation Strategies

Ethers can be persistent organic pollutants in the environment due to the chemical stability of the C-O bond. While specific remediation strategies for this compound are not widely documented, research on the degradation of other recalcitrant organic compounds, including various ethers, points toward Advanced Oxidation Processes (AOPs) as a highly effective approach. wikipedia.orgmembranechemicals.com

AOPs are a class of environmental remediation techniques that rely on the in-situ generation of highly reactive species, primarily the hydroxyl radical (•OH). mdpi.comfraunhofer.de These radicals are powerful, non-selective oxidizing agents that can mineralize complex organic molecules into simpler, harmless compounds like carbon dioxide and water. wikipedia.org

Future research into the environmental fate of this compound would likely involve evaluating the efficacy of various AOPs for its removal from contaminated water and soil. unity.edu Key AOPs that could be investigated include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron catalysts (Fe²⁺), with or without UV light, to generate hydroxyl radicals. researchgate.net

UV/H2O2 Treatment: The photolysis of hydrogen peroxide by UV radiation is a direct way to produce hydroxyl radicals for water treatment. mdpi.com

Ozonation: Ozone (O3), especially when combined with UV light or hydrogen peroxide, can effectively degrade a wide range of organic contaminants. researchgate.net

Photocatalysis: This process often uses semiconductor catalysts like titanium dioxide (TiO2) which, when irradiated with UV light, generate electron-hole pairs that react with water to form hydroxyl radicals. wikipedia.org

Remediation StrategyMechanismPotential for this compound
Fenton/Photo-Fenton Fe²⁺ catalyzes H₂O₂ decomposition to form •OH radicals; UV light enhances the process. researchgate.netEffective for degrading aromatic and ether compounds in wastewater.
UV/H₂O₂ UV photolysis of H₂O₂ directly generates •OH radicals. mdpi.comA clean and efficient method for water purification without producing sludge.
Ozonation (O₃) Direct oxidation by O₃ or decomposition to •OH radicals at high pH. researchgate.netStrong oxidizing potential suitable for breaking down stable ether linkages.
Photocatalysis (e.g., TiO₂/UV) UV light activates a semiconductor catalyst to produce •OH radicals on its surface. wikipedia.orgCan mineralize a broad range of organic pollutants; catalyst is reusable.
Bioremediation Use of microorganisms to break down pollutants. mdpi.comnih.govPotential for isolating or engineering microbes that can cleave the ether bond, offering a "green" remediation option.

Exploration of New Derivatives with Targeted Academic Research Functions

This compound serves as a foundational structure for the synthesis of more complex molecules with tailored functions for academic and industrial research. The exploration of its derivatives involves chemical modifications to the aromatic ring, the ethyl group, or the ether linkage itself.

One area of exploration is the synthesis of bioactive molecules . The phenethyl group is a common pharmacophore in medicinal chemistry. By introducing functional groups (e.g., hydroxyl, amino, or nitro groups) onto the phenyl ring of this compound, researchers can create libraries of novel compounds to be screened for various biological activities. This approach is exemplified by research into derivatives of similar structures, such as caffeic acid phenethyl ester (CAPE), where modifications are made to create analogues with potential therapeutic properties. mdpi.com

In materials science , derivatives can be designed as monomers for specialty polymers or as functional additives. For instance, adding a polymerizable group like a vinyl or acrylate (B77674) function to the molecule would allow it to be incorporated into polymer chains, creating materials with specific optical or physical properties. The synthesis of ethylene (B1197577) glycol phenyl ether acrylate from related precursors demonstrates how an ether structure can be functionalized for polymerization. researchgate.net

Furthermore, derivatives of this compound can serve as probes or standards in analytical chemistry, or as model compounds in mechanistic studies, such as investigating the Claisen rearrangement observed in related structures like allyl phenyl ether. wikipedia.org

Derivative ClassModification StrategyPotential Research Function/Application
Bioactive Analogues Substitution on the aromatic ring (e.g., -OH, -NH₂, -NO₂).Screening for pharmacological activity (e.g., antimicrobial, antioxidant).
Polymerizable Monomers Addition of a reactive group (e.g., vinyl, acrylate, epoxy).Synthesis of specialty polymers with tailored refractive indices or thermal properties. researchgate.net
Functional Probes Incorporation of fluorescent or isotopic labels.Use in biochemical assays or as tracers in environmental fate studies.
Mechanistic Models Synthesis of analogues with specific substituents.Studying reaction mechanisms, such as aromatic rearrangements or catalytic cleavage. wikipedia.org
Liquid Crystal Precursors Attachment of rigid, linear molecular fragments (mesogens).Development of novel liquid crystalline materials.

Q & A

Basic Research Questions

Q. What are the systematic IUPAC naming conventions for ethyl phenethyl ether, and how do structural isomers affect its nomenclature?

  • This compound is named by prioritizing the substituents alphabetically. The phenethyl group (C₆H₅CH₂CH₂-) is treated as a single substituent, while the ethyl group (C₂H₅-) is listed first due to alphabetical order. Structural isomers, such as variations in branching or substituent positions, require numerical locants (e.g., 1-phenethoxyethane vs. 2-phenethoxypropane). For example, if the ether oxygen is attached to a secondary carbon, the name would reflect the carbon numbering .

Q. What laboratory methods are commonly used to synthesize this compound?

  • Williamson Ether Synthesis : React phenethyl bromide with sodium ethoxide (NaOEt) in anhydrous conditions. The nucleophilic ethoxide attacks the phenethyl bromide, displacing bromide and forming the ether.
  • Acid-Catalyzed Dehydration : Combine phenethyl alcohol and ethanol with concentrated sulfuric acid under controlled heating (60–80°C). The acid protonates the hydroxyl groups, facilitating nucleophilic substitution. Monitor temperature to avoid sulfonation by-products .

Q. How do reaction conditions (e.g., temperature, stoichiometry) influence the yield of this compound?

  • Excess ethanol (2:1 molar ratio to phenethyl alcohol) minimizes diethyl ether formation. Heating above 80°C promotes undesired elimination (e.g., ethylene formation). Sulfuric acid should be <10% v/v to reduce side reactions like esterification. Kinetic studies recommend 70°C for optimal equilibrium between substitution and by-product suppression .

Advanced Research Questions

Q. What mechanistic pathways dominate the acid-catalyzed cleavage of this compound, and how do substituents influence reactivity?

  • Cleavage occurs via SN1 or SN2 mechanisms depending on steric hindrance. Phenethyl groups with electron-donating substituents (e.g., -OCH₃) stabilize carbocation intermediates, favoring SN1. Bulky groups (e.g., tert-butyl) shift the mechanism to SN2. Hydrochloric acid (6M) at 100°C cleaves the ether bond, producing phenethyl chloride and ethanol. Catalysts like ZnCl₂ accelerate reaction rates by stabilizing transition states .

Q. How can conflicting data on by-product formation during synthesis be resolved?

  • By-Product Identification : Use GC-MS to detect trace compounds (e.g., diethyl ether, styrene). For example, styrene forms via β-elimination if dehydration exceeds 90°C.
  • Quantitative Analysis : Compare yields under varying conditions (e.g., 70°C vs. 90°C) using NMR integration. A 15% increase in styrene at higher temperatures confirms thermal instability .

Q. What advanced analytical techniques are suitable for characterizing this compound in complex mixtures?

  • GC-MS : Resolves volatile by-products (e.g., ethanol, phenethyl alcohol) with a DB-5MS column (30 m × 0.25 mm). Retention time for this compound: ~12.3 min (m/z 136 [M⁺]).
  • ¹H NMR : Key signals include δ 1.2 ppm (triplet, CH₃CH₂O), δ 3.6 ppm (quartet, OCH₂CH₂Ph), and δ 7.2 ppm (multiplet, aromatic protons). Coupling constants (J = 6.8 Hz) confirm ethoxy group connectivity .

Q. How does this compound’s stability vary under acidic, basic, and oxidative conditions?

  • Acidic Hydrolysis : Degrades to phenethyl alcohol and ethanol (half-life: 48 hrs in 1M HCl at 25°C).
  • Basic Conditions : Stable in NaOH (1M) due to poor nucleophilicity of hydroxide toward ethers.
  • Oxidative Stability : Resists H₂O₂ but decomposes in KMnO₄/H₂SO₄, forming benzoic acid derivatives via C-O bond cleavage .

Q. What strategies address discrepancies in reported solubility data for this compound?

  • Solvent Polarity Analysis : Measure logP (octanol-water partition coefficient) experimentally via shake-flask method (logP ≈ 2.1). Discrepancies often arise from impurities; purify via fractional distillation (bp 180–185°C) before testing.
  • Cross-Validation : Compare solubility in hexane (high) vs. water (low) using UV-Vis spectroscopy (λmax = 260 nm) .

Methodological Considerations

  • Data Reproducibility : Replicate syntheses in inert atmospheres (N₂/Ar) to prevent oxidation.
  • Error Mitigation : Use internal standards (e.g., dodecane) in GC-MS to normalize peak areas.
  • Ethical Compliance : Adopt OSHA guidelines for handling volatile ethers (e.g., ventilation, PPE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.